molecular formula C15H23NO B4585891 N-[1-(2,5-dimethylphenyl)ethyl]-2,2-dimethylpropanamide

N-[1-(2,5-dimethylphenyl)ethyl]-2,2-dimethylpropanamide

Cat. No. B4585891
M. Wt: 233.35 g/mol
InChI Key: XNVPBYWMWNQWDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-[1-(2,5-dimethylphenyl)ethyl]-2,2-dimethylpropanamide involves various chemical reactions that yield complex structures. For example, ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate was synthesized through condensation reactions, characterized by various spectroscopic methods and evaluated through quantum chemical calculations (Singh et al., 2013). This approach indicates the potential pathways that could be explored for the synthesis of N-[1-(2,5-dimethylphenyl)ethyl]-2,2-dimethylpropanamide, highlighting the importance of careful selection of starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and spectral analyses provide insights into the compound's chemical behavior. For instance, the detailed molecular structure and spectral analysis of related compounds reveal their geometric configuration, electronic properties, and intermolecular interactions, as demonstrated through DFT and AIM calculations (Singh et al., 2013). Such analyses are crucial for understanding the stability and reactivity of N-[1-(2,5-dimethylphenyl)ethyl]-2,2-dimethylpropanamide.

Chemical Reactions and Properties

The chemical reactions and properties of similar compounds are characterized by their reactivity and the formation of products under various conditions. Research shows that compounds with related structures undergo specific reactions that lead to the formation of dimers and exhibit significant electrophilicity, suggesting a strong ability to act as electrophiles in chemical reactions (Singh et al., 2012).

Physical Properties Analysis

The physical properties of compounds similar to N-[1-(2,5-dimethylphenyl)ethyl]-2,2-dimethylpropanamide, such as their crystalline structure and hydrogen bonding patterns, contribute to their overall stability and reactivity. Studies have shown that these compounds can crystallize in various forms and exhibit specific intermolecular hydrogen bonding, affecting their solubility, melting point, and other physical properties (Begum, 2017).

Chemical Properties Analysis

The chemical properties of N-[1-(2,5-dimethylphenyl)ethyl]-2,2-dimethylpropanamide can be inferred from related compounds, which exhibit a range of reactivities depending on their functional groups and molecular structure. For example, the presence of dimethylamino groups in similar compounds has been shown to influence their reactivity, particularly in polymerization reactions and interaction with other chemical entities (Voigt et al., 2002).

properties

IUPAC Name

N-[1-(2,5-dimethylphenyl)ethyl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO/c1-10-7-8-11(2)13(9-10)12(3)16-14(17)15(4,5)6/h7-9,12H,1-6H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVPBYWMWNQWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(2,5-dimethylphenyl)ethyl]-2,2-dimethylpropanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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